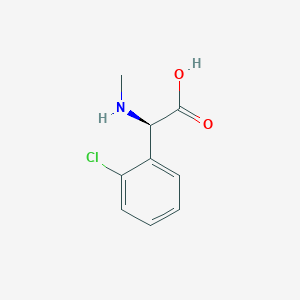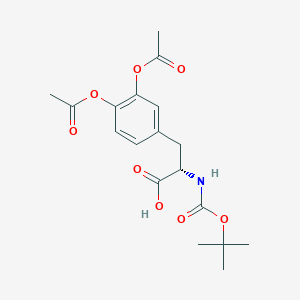
O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine is a derivative of the amino acid tyrosine. This compound is characterized by the presence of acetyl groups and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the acetylation of the hydroxyl group on the tyrosine side chain. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the selective protection and acetylation of the desired functional groups.
Analyse Chemischer Reaktionen
Types of Reactions
O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl and Boc protecting groups can be removed under acidic or basic conditions.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove protecting groups.
Substitution: Nucleophiles such as amines or thiols can be used to replace acetyl groups.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include deprotected tyrosine derivatives, substituted tyrosine compounds, and oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of peptide-based drugs and as a precursor in the synthesis of bioactive peptides.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, while the acetyl groups provide stability and reactivity. The compound can be incorporated into peptides and proteins, where it participates in biochemical reactions and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-L-tyrosine: Similar to O-Acetyl-3-(acetyloxy)-N-Boc-L-tyrosine but lacks the acetyl groups.
O-Acetyl-L-tyrosine: Similar but lacks the Boc protecting group.
N-Boc-L-phenylalanine: Similar structure but with a phenylalanine backbone instead of tyrosine.
Uniqueness
This compound is unique due to the presence of both Boc and acetyl protecting groups, which provide enhanced stability and reactivity compared to other tyrosine derivatives. This makes it particularly useful in peptide synthesis and other applications where selective protection and reactivity are required.
Eigenschaften
Molekularformel |
C18H23NO8 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
(2S)-3-(3,4-diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H23NO8/c1-10(20)25-14-7-6-12(9-15(14)26-11(2)21)8-13(16(22)23)19-17(24)27-18(3,4)5/h6-7,9,13H,8H2,1-5H3,(H,19,24)(H,22,23)/t13-/m0/s1 |
InChI-Schlüssel |
STACXKDHXDXGGG-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


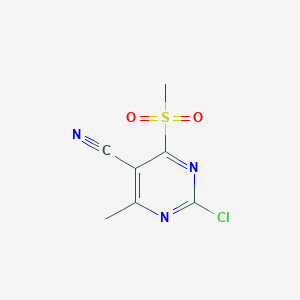
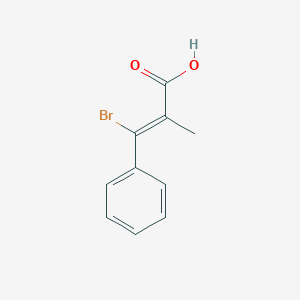
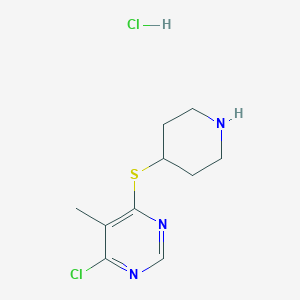

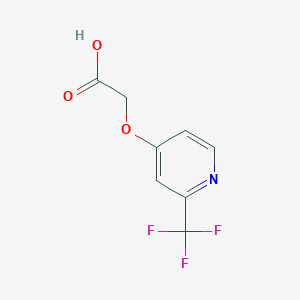
![6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12967056.png)
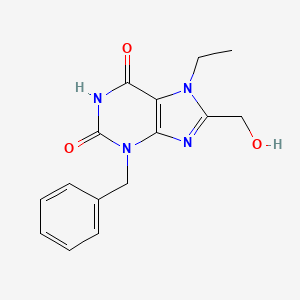

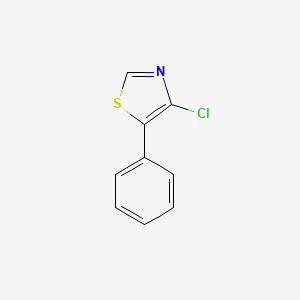
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)

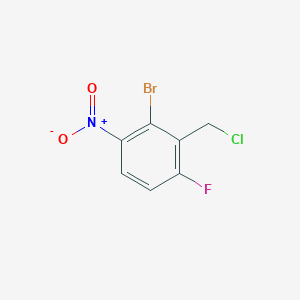
![12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)
